molecular formula C13H18N2O2 B6233238 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2411221-22-0

1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No. B6233238
CAS RN: 2411221-22-0
M. Wt: 234.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. It contains an azetidinone group, which is a type of beta-lactam, a four-membered cyclic amide. It also has an aromatic ring (phenyl group) with an amino group and an ethoxy group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the azetidinone ring, the aromatic ring, and the various functional groups attached to it . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The azetidinone ring, being a type of beta-lactam, is known to be reactive. The amino and ethoxy groups on the phenyl ring could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, beta-lactams are well-known for their antibiotic activity, where they inhibit cell wall synthesis in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing efficient methods for its synthesis. Its structure suggests potential biological activity, which could be of interest in fields like medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one involves the reaction of 4-amino-2-ethoxybenzoic acid with 3,3-dimethylazetidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "4-amino-2-ethoxybenzoic acid", "3,3-dimethylazetidin-2-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-amino-2-ethoxybenzoic acid is reacted with DCC and DMAP in dry ethyl acetate to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then added to a solution of 3,3-dimethylazetidin-2-one in dry ethyl acetate and stirred at room temperature for several hours to form the intermediate product.", "Step 3: The intermediate product is then treated with NaOH to form the corresponding sodium salt.", "Step 4: The sodium salt is then acidified with HCl to form the free base.", "Step 5: The free base is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield the crude product.", "Step 7: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent to yield the final product." ] }

CAS RN

2411221-22-0

Product Name

1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one

Molecular Formula

C13H18N2O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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